molecular formula C7H13Cl2N3 B2417200 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride CAS No. 1909312-62-4

5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride

Cat. No.: B2417200
CAS No.: 1909312-62-4
M. Wt: 210.1
InChI Key: METUNLRIFSYEEC-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of imidazo[1,5-a]pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride typically involves multistep organic reactions. One common synthetic route is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the imidazo[1,5-a]pyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride is studied for its potential biological activities. It may be used in assays to investigate its effects on cellular processes and enzyme activities.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • Imidazo[1,5-a]pyrimidine

  • Imidazo[1,2-b]pyridazine

Uniqueness: 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride is unique in its structural features and reactivity compared to other imidazo compounds

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h3,5-6H,1-2,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUNLRIFSYEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-62-4
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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